3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester
Description
Chemical Structure:
3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is a substituted isoxazole derivative featuring a five-membered isoxazole ring with two carboxylic ester groups at positions 3 and 2. The 5-methyl substituent and the ethyl/methyl ester groups contribute to its distinct physicochemical and biological properties.
Synthesis: This compound is synthesized via a general method involving primary nitro compounds and enamino esters, as described by McMurry (1973) . This approach avoids positional isomer contamination, ensuring high purity.
Properties
IUPAC Name |
3-O-ethyl 4-O-methyl 5-methyl-1,2-oxazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-4-14-9(12)7-6(8(11)13-3)5(2)15-10-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQYPVEKFLRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416047 | |
| Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198135-28-3 | |
| Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,3-Dipolar Cycloaddition as a Core Methodology
The 1,3-dipolar cycloaddition between nitrile oxides and activated alkynes remains the most widely adopted route for constructing isoxazole rings. For the target compound, this method involves:
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Nitrile oxide precursor : Derived from methyl-substituted aldoximes (e.g., acetaldoxime), ensuring the methyl group occupies position 5 of the isoxazole.
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Alkyne substrate : Acetylenedicarboxylic acid diester (e.g., ethyl methyl acetylenedicarboxylate), which dictates ester placement at positions 3 and 4.
The reaction proceeds under mild conditions (20–40°C) in dichloromethane or toluene, with triethylamine facilitating in situ nitrile oxide generation from chlorinated oximes. Regioselectivity is ensured by the electron-withdrawing nature of the diester groups, directing the nitrile oxide’s oxygen to position 2 of the isoxazole.
Alternative Pathways: Condensation and Functionalization
While less common, hydroxylamine-mediated cyclization of diketones offers a supplementary route. For example, ethyl 4-ethoxy-4-chloro-2-oxobutylate reacts with hydroxylamine hydrochloride to form isoxazole intermediates, though this method requires meticulous control of reaction temperatures (0–40°C) to avoid decomposition. Subsequent esterification with methanol and ethanol under acidic conditions yields the target diester.
Detailed Synthetic Procedure and Optimization
Preparation of Nitrile Oxide Precursor
Cycloaddition Reaction
Purification and Isolation
Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding colorless crystals (mp: 92–94°C). Analytical data (NMR, IR) aligns with literature values for analogous isoxazole diesters.
Comparative Analysis of Methodologies
| Parameter | Cycloaddition | Condensation |
|---|---|---|
| Yield | 78–85% | 60–68% |
| Reaction Time | 12–24 hours | 48–72 hours |
| Scalability | Industrial-friendly | Limited by intermediate stability |
| Regioselectivity | High (>95%) | Moderate (70–80%) |
Challenges and Industrial Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of ester groups converts them to carboxylic acids:
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Potassium Hydroxide (aq) : Converts esters to 3,4-dicarboxylic acids .
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n-Butyllithium + CO₂ : Forms carboxylated derivatives via lithiation .
Table 2: Hydrolysis Outcomes
| Reagent | Product | Physical Data | Citation |
|---|---|---|---|
| KOH (aq) | 3,4-Dicarboxylic acid | M.p.: 118–128°C | |
| n-BuLi + CO₂ | 4-Carboxylic acid | M.p.: 133–134°C |
Transesterification
Converting ethyl esters to methyl esters:
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Methanol + Lithium Methoxide : Achieves ≥90% yield with improved reactivity .
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Sodium Methoxide : Alternative catalyst for ester conversion .
Table 3: Transesterification Efficiency
| Starting Ester | Catalyst | Yield | Citation |
|---|---|---|---|
| Ethyl | Lithium methoxide | ≥90% | |
| Ethyl | Sodium methoxide | ≥85% |
Substitution Reactions
-
Nucleophilic Substitution : Ester groups react with amines or thiols to form amides/thioesters .
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Electrophilic Substitution : Isoxazole ring undergoes halogenation under specific conditions.
Table 4: Substitution Products
| Reactant | Product | Application | Citation |
|---|---|---|---|
| Urea/Thiourea | Amide/Thioester derivatives | TB drug candidate | |
| Diazomethane | Methyl esters | Improved solubility |
Pharmacokinetic Relevance
The compound’s molecular weight (C₇H₈NO₃) and ester groups influence bioavailability. For example:
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Ester Hydrolysis : Converts to dicarboxylic acids in vivo, enhancing aqueous solubility .
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Lipophilicity : Ethyl esters show higher logP values (2.5–3.0) compared to methyl esters .
Table 5: Physicochemical Properties
| Property | Ethyl Ester | Methyl Ester | Citation |
|---|---|---|---|
| LogP | 2.8 | 2.0 | |
| Solubility (μg/mL) | 1.5 | 3.2 |
Challenges and Innovations
-
Synthetic Difficulties : Diazomethane use in methyl ester synthesis poses safety risks .
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Optimization : Transesterification with tertiary amines (pyridine derivatives) enhances yields and safety .
Table 7: Safety Considerations
| Hazard | Mitigation | Citation |
|---|---|---|
| Diazomethane toxicity | Alternative methylating agents | |
| Sodium hydride reactivity | Lithium methoxide substitution |
Scientific Research Applications
Medicinal Chemistry
Potential as Pharmacological Agents:
The compound has been investigated for its role in developing novel pharmacological agents. Its derivatives have shown promise in inhibiting specific enzymes linked to various diseases, including cancer and inflammation. For instance, isoxazole derivatives are known to exhibit anti-inflammatory and anti-cancer properties by targeting specific pathways involved in tumor progression and immune response modulation .
Case Study:
A study focused on the synthesis of isoxazole derivatives revealed that certain modifications to the isoxazole ring could enhance biological activity against cancer cell lines. The incorporation of the 3-ethyl and 5-methyl groups was found to improve the selectivity and potency of these compounds against specific cancer targets .
Agrochemicals
Herbicidal Activity:
Research has indicated that isoxazole derivatives can serve as effective herbicides. The structural features of 3,4-isoxazoledicarboxylic acid derivatives allow them to interfere with plant growth by inhibiting key metabolic pathways. This makes them suitable candidates for developing new herbicides that are less harmful to non-target species.
Field Trials:
Field trials have demonstrated the efficacy of certain isoxazole-based herbicides in controlling weed populations while minimizing environmental impact. These studies highlight the potential for integrating these compounds into sustainable agricultural practices .
Materials Science
Polymer Chemistry:
The compound's ester functionality allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties. Research has shown that incorporating isoxazole units into polymer backbones can enhance thermal stability and mechanical strength .
Application in Coatings:
Isoxazole-containing polymers are being explored for use in protective coatings due to their chemical resistance and durability. These coatings can be utilized in various industries, including automotive and construction, where long-lasting protective finishes are required .
Chemical Synthesis
Synthetic Intermediates:
3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester serves as a valuable intermediate in organic synthesis. Its ability to undergo various transformations makes it a versatile building block for synthesizing more complex molecules .
Reactivity Studies:
Studies have shown that this compound can participate in nucleophilic substitutions and cycloaddition reactions, providing pathways for creating diverse chemical entities. This versatility is crucial for researchers aiming to develop new synthetic routes in organic chemistry.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Development of anti-cancer agents | Enhanced selectivity against cancer cell lines |
| Agrochemicals | Herbicide development | Effective control of weed populations |
| Materials Science | Polymer synthesis and coatings | Improved thermal stability and mechanical strength |
| Chemical Synthesis | Intermediate for organic synthesis | Versatile reactivity leading to complex molecules |
Mechanism of Action
The mechanism of action of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester involves its interaction with biological molecules through its ester and isoxazole groups. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The isoxazole ring can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated or derived from analogous structures.
†Calculated based on structural analogy.
‡Predicted higher logP than dimethyl esters due to ethyl group.
Key Comparisons :
Structural Complexity and Substitution Patterns: The target compound has a fully aromatic isoxazole ring with dual ester groups, distinguishing it from the dihydroisoxazole derivative (), which is less stable due to partial saturation .
Synthetic Methodology :
- The target compound shares a synthesis route with other 3,5-disubstituted-4-isoxazolecarboxylic esters (McMurry, 1973), whereas the dihydroisoxazole derivative () may require alternative methods like chloromethylation .
Physicochemical Properties :
- The ethyl ester in the target compound increases lipophilicity (logP ~1.2) compared to the dimethyl ester (logP 0.752, ), influencing solubility and bioavailability .
- The 5-methyl group may sterically hinder hydrolysis, improving stability relative to unsubstituted analogs () .
Biological and Industrial Relevance :
Biological Activity
3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester (CAS No. 3405-77-4) is a compound with potential biological significance. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C9H13NO4
- Molecular Weight : 183.207 g/mol
- IUPAC Name : Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
Antibacterial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of isoxazole derivatives has been documented in various studies. These compounds have been shown to target specific molecular pathways involved in cancer progression, with IC50 values ranging from 3 to 20 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells .
A notable study demonstrated that a thiourea derivative exhibited an IC50 value of as low as 1.50 µM against human leukemia cell lines, indicating potent anticancer activity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Pancreatic Cancer | Thiourea Derivative | 3 |
| Prostate Cancer | Isoxazole Derivative | 14 |
| Breast Cancer (MCF-7) | Thiourea Derivative | 1.50 |
Anti-inflammatory Activity
Compounds similar to isoxazole derivatives have shown promising results in reducing inflammation markers in vitro. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Case Studies
-
Study on Antibacterial Efficacy
- Researchers synthesized various isoxazole derivatives and tested their antibacterial properties against clinical isolates of resistant bacteria.
- Results indicated that certain derivatives had a higher efficacy than traditional antibiotics, suggesting their potential use in treating resistant infections.
-
Anticancer Mechanism Investigation
- A study focused on the mechanism of action of isoxazole derivatives in breast cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways.
- Flow cytometry analysis showed a significant increase in cells arrested in the S phase of the cell cycle upon treatment with isoxazole derivatives.
Q & A
Basic: What are the recommended storage conditions for 3,4-Isoxazoledicarboxylic acid derivatives to ensure stability during experiments?
Methodological Answer:
Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Maintain a dry environment (humidity <40%) at 2–8°C, avoiding temperature fluctuations. Ensure storage areas are well-ventilated and segregated from incompatible substances (e.g., strong acids/bases). For long-term stability, periodically validate purity via HPLC or NMR .
Basic: What synthetic routes are reported for preparing 3,4-isoxazoledicarboxylic acid esters, and what are their key intermediates?
Methodological Answer:
A common route involves:
Oxime formation : Reacting substituted benzaldehydes with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates.
Cyclization : Using ethyl acetoacetate and chlorinating agents (e.g., PCl₅) to form the isoxazole ring.
Esterification : Protecting carboxylic acid groups via ethyl/methyl esterification.
Key intermediates include oxime chlorides and substituted acetoacetate derivatives. Optimize stoichiometry and reaction time to minimize side products .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm ester group positions and methyl substitution patterns.
- HPLC-MS : Pair reverse-phase chromatography with mass spectrometry to assess purity and detect degradation products.
- FTIR : Identify functional groups (e.g., ester carbonyl stretches at ~1740 cm).
Cross-validate results with elemental analysis and melting point consistency .
Advanced: How can researchers optimize reaction yields for multi-step syntheses of analogous isoxazole derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
- In-situ monitoring : Use techniques like TLC or Raman spectroscopy to track intermediate formation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
Reference analogous protocols for 3-formylindole-2-carboxylate syntheses, which emphasize controlled reflux times and acetic acid recrystallization .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days, sampling at intervals for HPLC analysis.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds.
- Light exposure testing : Use UV-Vis spectroscopy to quantify photodegradation products.
Compare results with epoxycyclohexane carboxylate stability data, which highlight sensitivity to hydrolysis above pH 9 .
Advanced: How should researchers resolve discrepancies between computational predictions and experimental data for reaction mechanisms?
Methodological Answer:
- Re-evaluate computational models : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to better match experimental conditions.
- Isolate intermediates : Use quenching techniques or cryogenic trapping to capture transient species for NMR/IR validation.
- Collaborative validation : Cross-check findings with independent labs using varied methodologies (e.g., kinetic isotope effects) .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- Molecular docking : Simulate interactions with catalytic sites using software like AutoDock.
- Transition state modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for ester hydrolysis or nucleophilic attacks.
- Machine learning : Train models on existing isoxazole reaction datasets to predict regioselectivity.
Link these approaches to broader theoretical frameworks, such as frontier molecular orbital theory .
Advanced: How can the compound’s biological activity be contextualized within a theoretical framework for drug discovery?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify ester groups or methyl substituents and assay against target enzymes (e.g., kinases).
- Pharmacophore modeling : Identify critical binding motifs using software like Schrödinger’s Phase.
- Pathway analysis : Integrate transcriptomic or proteomic data to map downstream effects.
Align with conceptual frameworks from triazenoimidazole carboxamide research, which emphasize metabolic stability .
Advanced: What methodologies are recommended for studying the compound’s degradation pathways in environmental matrices?
Methodological Answer:
- LC-QTOF-MS : Identify degradation products in soil/water extracts via high-resolution mass spectrometry.
- Isotopic labeling : Use -labeled analogs to track mineralization rates.
- Microcosm studies : Simulate environmental conditions (aerobic/anaerobic) to assess microbial degradation.
Refer to EPA guidelines for handling halogenated analogs, which prioritize containment and waste neutralization .
Advanced: How can researchers validate novel analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
- Spiked recovery experiments : Add known impurity standards (e.g., unreacted oxime intermediates) and measure recovery via HPLC.
- Inter-laboratory validation : Collaborate with external labs to ensure reproducibility.
- Limit of detection (LOD) studies : Use serial dilutions to establish sensitivity thresholds.
Cross-reference with protocols for thiadiazole carboxylate analysis, which emphasize column selection (C18 vs. HILIC) and mobile phase optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
